molecular formula C7H8O B3375156 Bicyclo[3.2.0]hept-6-en-2-one CAS No. 1072-77-1

Bicyclo[3.2.0]hept-6-en-2-one

Cat. No.: B3375156
CAS No.: 1072-77-1
M. Wt: 108.14 g/mol
InChI Key: ZDHGLERNTORPEA-UHFFFAOYSA-N
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Description

Bicyclo[3.2.0]hept-6-en-2-one (CAS: 13173-09-6) is a bicyclic ketone with a molecular formula of C₇H₈O and a molecular weight of 108.14 g/mol. Its structure consists of a fused cyclopropane and cyclopentane ring system, with a ketone group at the 2-position and a double bond in the 6-en position. This compound is notable for its synthetic versatility in organic chemistry, serving as a precursor for lactones, alcohols, and complex polycyclic systems through biocatalytic, electrophilic, and thermal reactions .

Its IUPAC-standardized InChIKey (LNLLHUHPGPKRBM-UHFFFAOYSA-N) confirms stereochemical specificity in reactions .

Preparation Methods

Synthetic Routes and Reaction Conditions

Bicyclo[3.2.0]hept-6-en-2-one can be synthesized through several methods. One common approach involves the reduction of bicyclo[3.2.0]hept-2-en-6-one using specific reagents and conditions. For instance, the reduction can be carried out using alcohol dehydrogenase from Thermoanaerobium brockii or a whole cell system like M. ramanniana . Another method involves the chemoenzymatic resolution of bicyclo[3.2.0]hept-2-en-6-yl acetate using Pseudomonas fluorescens lipase .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemoenzymatic processes. These processes ensure high enantiomeric excess and yield, making them suitable for industrial applications .

Scientific Research Applications

Organic Synthesis

Enantioselective Baeyer-Villiger Oxidation

One of the primary applications of bicyclo[3.2.0]hept-6-en-2-one is in the study of enantioselective Baeyer-Villiger oxidation reactions. This reaction is crucial for the synthesis of chiral compounds, which are essential in pharmaceuticals and agrochemicals. Research indicates that (±)-cis-bicyclo(3.2.0)hept-2-en-6-one can be oxidized using various monooxygenases to yield valuable chiral ketones with high enantiomeric excesses, demonstrating the compound's utility in asymmetric synthesis .

Synthesis of Chalcone Derivatives

This compound is also employed in the synthesis of chalcone derivatives through reactions with arylaldehydes. Chalcones are important intermediates in organic chemistry and have been studied for their biological activities, including anti-inflammatory and anti-cancer properties . The ability to form chalcones from bicyclic ketones expands the repertoire of synthetic methodologies available to chemists.

Enzymatic Studies

Analysis of Extremophile Enzymes

The compound has been utilized to analyze extremophile enzymes, specifically monooxygenases and hydrolases, derived from microorganisms found in extreme environments such as deep-water petroleum reservoirs. These enzymes exhibit unique catalytic properties that can be harnessed for biotechnological applications . this compound serves as a substrate in fluorogenic assays that facilitate the study of these enzymes under high-temperature conditions, contributing to our understanding of enzyme mechanisms and potential industrial applications.

Pharmaceutical Applications

Potential Drug Development

While specific pharmaceutical applications are still under exploration, the structural characteristics of this compound suggest potential use as a scaffold for drug development. Its ability to undergo various chemical transformations allows for the creation of diverse derivatives that may exhibit biological activity against a range of diseases . The ongoing research into its derivatives could lead to novel therapeutic agents.

  • Baeyer-Villiger Monooxygenases in Fungi
    • Study: Butinar et al., 2015
    • Findings: Investigated the prevalence and specificity of Baeyer-Villiger monooxygenases in fungal species, highlighting the role of this compound as a substrate for enzyme characterization .
  • Gram-scale Resolution Using E.coli
    • Study: Summers et al., 2015
    • Findings: Demonstrated the use of E.coli expressing Baeyer-Villiger monooxygenase for the gram-scale resolution of bicyclic ketones, showcasing practical applications in industrial biocatalysis .

Mechanism of Action

The mechanism of action of bicyclo[3.2.0]hept-6-en-2-one involves its interaction with specific enzymes and reagents. For instance, during Baeyer-Villiger oxidation, the compound interacts with monooxygenases to form lactones . The molecular targets and pathways involved in these reactions are primarily related to the enzyme-substrate interactions and the subsequent chemical transformations.

Comparison with Similar Compounds

Structural Analogues

Compound Name Molecular Formula Key Features CAS Number
1,4-Dimethylbicyclo[3.2.0]hept-3-en-6-one C₉H₁₂O Methyl substituents enhance thermodynamic stability; synthesized via acetic anhydride-mediated cyclization . 133700-21-7
5-(1-Methylethyl)-Bicyclo[3.2.0]hept-6-en-2-one C₁₀H₁₄O Bulky isopropyl group influences stereochemical outcomes in bromination . 110087-09-7
Bicyclo[4.2.0]oct-2-enes C₈H₁₂O Larger ring system reduces strain; exo-substituents exhibit linear free-energy relationships in thermal reactions . Varies
Bicyclo[3.1.1]hept-3-en-2-one C₁₀H₁₄O Pinane-like structure; 4,6,6-trimethyl derivative shows antifungal activity . 1196-01-6

Key Differences :

  • Ring Strain : Bicyclo[3.2.0] systems exhibit higher strain than bicyclo[4.2.0] analogues, enhancing reactivity in ring-opening reactions .
  • Substituent Effects : Methyl or isopropyl groups at the 5- or 7-positions alter conformational preferences (e.g., endo vs. exo stability) and reaction pathways .

Biocatalytic Transformations

Bicyclo[3.2.0]hept-6-en-2-one is a substrate for enantioselective enzymatic reactions:

  • Cyclohexanone Monooxygenase (CHMO): Converts rac-bicyclo[3.2.0]hept-2-en-6-one into regiodivergent lactones. The (1R,5S) enantiomer forms a "normal" lactone, while (1S,5R) yields an "abnormal" product .
  • Baker’s Yeast Reduction : Reduces the ketone to a 2.2:1 mixture of (6S)-endo- and (6S)-exo-alcohols, critical for synthesizing antiviral agents like the Corey lactone .

Comparison with Analogues :

  • Cyclobutanones: Unlike simpler cyclobutanones, bicyclo[3.2.0] systems show higher regioselectivity in CHMO-mediated oxidations due to rigid stereoelectronic constraints .
  • Bicyclo[3.1.0] Systems: Lack of a fused cyclopentane ring reduces compatibility with BVMOs (Baeyer-Villiger Monooxygenases), limiting lactone synthesis .

Electrophilic and Thermal Reactivity

Bromination

Bromination of bicyclo[3.2.0]hept-2-en-6-one proceeds with exo-face selectivity , yielding 2-exo-bromo-3-endo products. Steric effects dominate:

  • 7,7-Dimethyl derivatives favor exo-bromination due to increased bulk .
  • Chlorinated analogues form tricyclic oxa-products in polar solvents, highlighting the role of solvent in directing reactivity .

Pyrolysis

Flash vacuum pyrolysis at 500°C induces electrocyclic ring expansion to cyclohepta-2(Z),4(E)-dien-1-one, obeying Woodward-Hoffmann rules. This contrasts with bicyclo[4.2.0] systems, which require higher temperatures for similar rearrangements .

Substituent Effects on Stability and Reactivity

  • Thermodynamic Stability : 7-endo substituents (e.g., Cl, CH₃) stabilize bicyclo[3.2.0]heptan-6-ones via pseudoequatorial positioning, minimizing Pitzer strain. Exceptions include t-butyl groups, where 7-exo is favored due to steric clash .
  • Kinetic Control: Dehalogenation of 7-halo derivatives (e.g., Zn/HAc) yields >90% endo products, suggesting irreversible hydrogen addition from the less hindered exo-face during enolate formation .

Biological Activity

Bicyclo[3.2.0]hept-6-en-2-one, also known as bicyclo[3.2.0]hept-2-en-6-one, is a bicyclic compound with notable biological activity. This article synthesizes current research findings, applications, and case studies related to its biological properties.

Chemical Structure and Properties

This compound has the molecular formula C7H8O\text{C}_7\text{H}_8\text{O} and features a unique bicyclic structure that contributes to its reactivity and interaction with biological systems. The compound is characterized by a double bond and a ketone functional group, which are crucial for its biological activity.

Biological Applications

1. Enantioselective Reactions:
this compound is primarily utilized in enantioselective Baeyer-Villiger oxidation reactions, which are essential for synthesizing optically active compounds, including prostaglandins such as PGE2 and PGF2α . These prostaglandins have significant roles in physiological processes, making the compound valuable in pharmaceutical applications.

2. Biotransformation Studies:
Research has demonstrated the ability of various microorganisms to biotransform this compound into different alcohol derivatives using enzymes such as alcohol dehydrogenases (ADHs). For example, baker's yeast (Saccharomyces cerevisiae) has been shown to reduce the compound to produce enantiomerically enriched alcohols, which are important intermediates in drug synthesis .

Case Studies

Study on Enzyme-Catalyzed Reduction:
In a study conducted by Dawson et al., the reduction of racemic this compound was explored using various fungal and yeast strains. The results indicated that baker's yeast produced a mixture of 6-exo and 6-endo alcohols in specific ratios depending on reaction conditions, showcasing the potential for selective biocatalysis in producing pharmaceuticals .

Optimization of Biocatalytic Processes:
Further research aimed at optimizing the biocatalytic processes involved screening multiple strains of fungi to identify those that could selectively reduce this compound to high-purity enantiomers. This effort highlighted the importance of microbial diversity in enhancing the efficiency of biotransformations for pharmaceutical applications .

Table of Biological Activities

Biological Activity Description
Enantioselective Synthesis Utilized in Baeyer-Villiger oxidation for producing optically active compounds like prostaglandins.
Microbial Biotransformation Reduced by yeast and fungi to produce various alcohol derivatives with potential pharmaceutical applications.
Enzyme Interaction Engages with ADHs for carbonyl reduction, demonstrating significant stereoselectivity under specific conditions.

Properties

IUPAC Name

bicyclo[3.2.0]hept-6-en-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8O/c8-7-4-2-5-1-3-6(5)7/h1,3,5-6H,2,4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDHGLERNTORPEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(=O)C2C1C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50503713
Record name Bicyclo[3.2.0]hept-6-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

108.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1072-77-1
Record name Bicyclo[3.2.0]hept-6-en-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50503713
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Bicyclo[3.2.0]hept-6-en-2-one
Bicyclo[3.2.0]hept-6-en-2-one
Bicyclo[3.2.0]hept-6-en-2-one
Bicyclo[3.2.0]hept-6-en-2-one
Bicyclo[3.2.0]hept-6-en-2-one
Bicyclo[3.2.0]hept-6-en-2-one

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